

Technical Guide: Isonicotinamide-d4 (CAS No. 1219799-40-2)

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Compound of Interest

Compound Name: Isonicotinamide-d4

Cat. No.: B032610

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Isonicotinamide-d4**, a deuterated analog of isonicotinamide. The information compiled herein is intended to support research and development activities by providing essential data on its properties, synthesis, analysis, and applications.

Core Compound Information

Isonicotinamide-d4 is a stable isotope-labeled form of isonicotinamide, where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of isonicotinamide in various biological and chemical matrices.^[1]

Chemical and Physical Properties

The fundamental properties of **Isonicotinamide-d4** are summarized in the table below.

Property	Value	Citations
CAS Number	1219799-40-2	[2]
Molecular Formula	C ₆ H ₂ D ₄ N ₂ O	
Molecular Weight	126.15 g/mol	[2]
Synonyms	Isonicotinamide-2,3,5,6-d ₄ , 4-Pyridinecarboxamide-d ₄	[2]
Appearance	White to Off-White Solid	[2]
Storage	2-8°C, Refrigerator	
Solubility (unlabeled)	Soluble in water, ethanol, DMSO, methanol	[3]

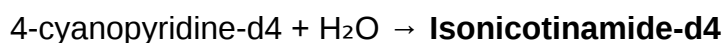
Synthesis and Characterization

While specific, detailed synthesis protocols for **Isonicotinamide-d₄** are proprietary to commercial suppliers, a general synthetic route can be inferred from established methods for the synthesis of isonicotinamide. The synthesis typically involves the hydrolysis of a deuterated precursor.

Representative Synthesis Protocol (Hypothetical)

The synthesis of **Isonicotinamide-d₄** would likely follow the hydrolysis of 4-cyanopyridine-d₄.

Reaction:



Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, 4-cyanopyridine-d₄ (1 equivalent) is dissolved in a suitable solvent mixture, such as tert-amyl alcohol and water.[4]
- **Catalyst Addition:** A catalyst, such as a mixture of metal oxides (e.g., ferric oxide, cobalt tetroxide, manganese dioxide), is added to the solution.[4]

- Reaction Conditions: The mixture is heated to approximately 80°C and stirred for 24 hours. [\[4\]](#)
- Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water or isopropanol, to yield pure **Isonicotinamide-d4**.[\[4\]](#)

Disclaimer: This is a representative protocol based on the synthesis of the unlabeled compound. The actual synthesis of **Isonicotinamide-d4** may use different reagents, catalysts, and conditions.

Characterization Data

The following tables summarize the expected analytical data for **Isonicotinamide-d4**. The exact values can vary and should be confirmed with a lot-specific Certificate of Analysis from the supplier.

Table 2.2.1: Expected ¹H-NMR Data

Feature	Expected Observation
Solvent	DMSO-d ₆
Pyridine Protons	Absence of signals corresponding to the pyridine ring protons, confirming deuteration.
Amide Protons	Two broad singlets corresponding to the -NH ₂ protons.

Table 2.2.2: Expected FT-IR Data

Wavenumber (cm ⁻¹)	Assignment
~3360, ~3180	N-H stretching of the amide group
~1660	C=O stretching (Amide I band)
~1390	C-N stretching

Note: The C-D stretching vibrations would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to C-H stretches.

Table 2.2.3: Expected Mass Spectrometry Data

Ion	m/z (Expected)
[M+H] ⁺	127.07
[M+Na] ⁺	149.05

Table 2.2.4: Representative HPLC Method

Parameter	Condition
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Detection	UV at ~265 nm
Column Temperature	30°C

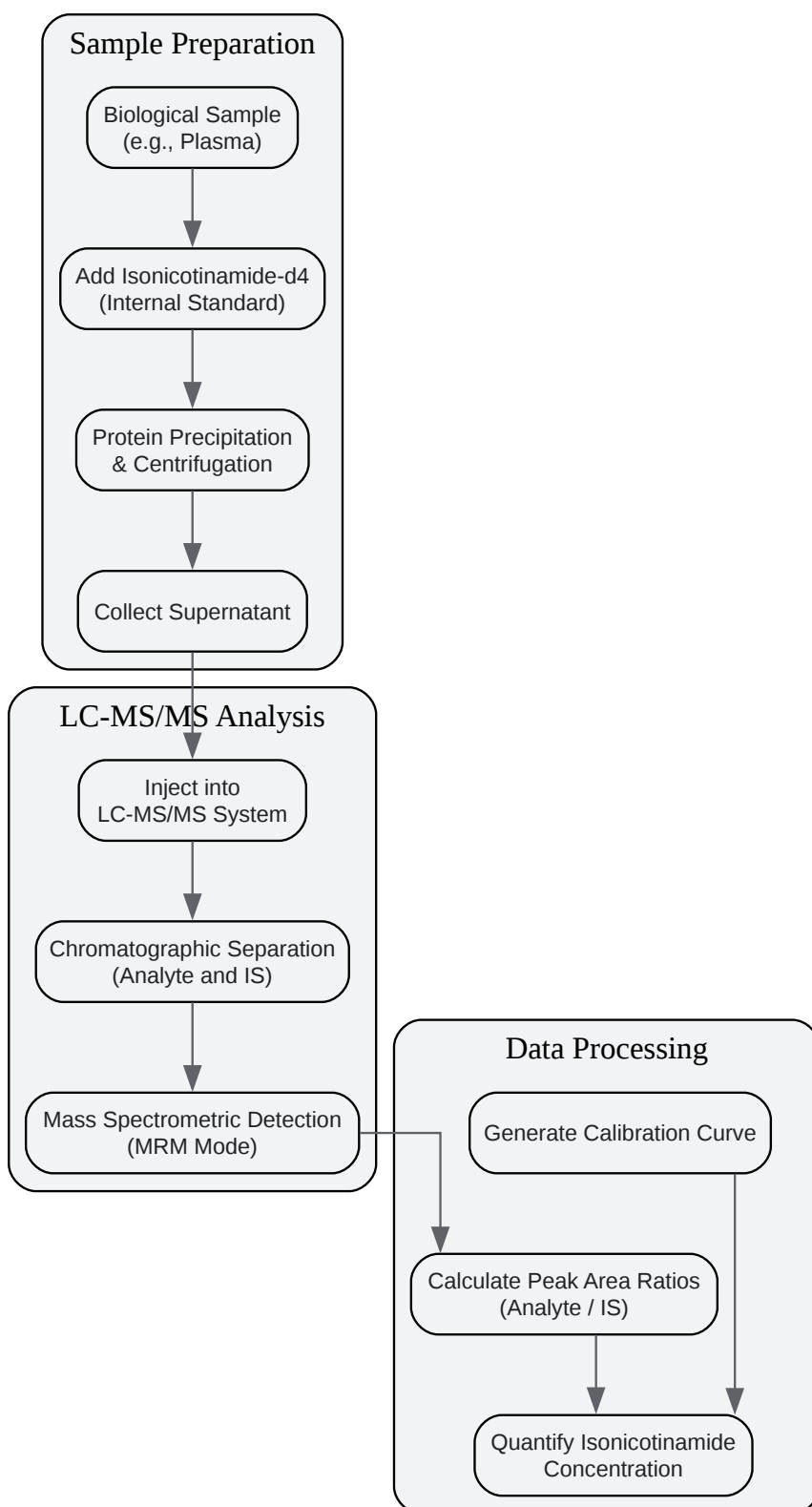
This is a general method for a related compound and may require optimization for **Isonicotinamide-d4**.[\[5\]](#)

Applications and Experimental Workflows

The primary application of **Isonicotinamide-d4** is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for pharmacokinetic and metabolic studies of isonicotinamide.

Use as an Internal Standard in LC-MS Analysis

The workflow below illustrates the use of **Isonicotinamide-d4** as an internal standard for the quantification of isonicotinamide in a biological sample.



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Caption: LC-MS/MS workflow using **Isonicotinamide-d4** as an internal standard.

Signaling Pathways

Currently, there are no known specific signaling pathways that are directly modulated by **Isonicotinamide-d4**. Its biological activity is presumed to be identical to that of unlabeled isonicotinamide. Isonicotinamide itself has been reported to induce apoptosis in certain cancer cell lines.^[2]

Conclusion

Isonicotinamide-d4 is a valuable tool for researchers in analytical chemistry, pharmacology, and drug metabolism. Its stability and isotopic purity make it an excellent internal standard for accurate and precise quantification of isonicotinamide. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in a research setting.

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